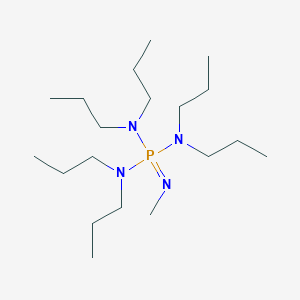
N'''-Methyl-N,N,N',N',N'',N''-hexapropylphosphorimidic triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide is an organic compound that belongs to the class of phosphorimidic triamides This compound is characterized by the presence of a phosphorimidic core with three propyl groups attached to each nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide typically involves the reaction of hexapropylphosphoramide with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorimidic oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The propyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or toluene, and the conditions are optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from the reactions of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide depend on the type of reaction. For example, oxidation reactions yield phosphorimidic oxides, while substitution reactions produce derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is utilized in the production of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are the subject of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide include other phosphorimidic triamides with different alkyl or aryl groups attached to the nitrogen atoms. Examples include:
- N’‘’-Ethyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide
- N’‘’-Phenyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide
Uniqueness
N’‘’-Methyl-N,N,N’,N’,N’‘,N’'-hexapropylphosphorimidic triamide is unique due to its specific methyl and propyl group configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
80189-21-5 |
|---|---|
Molekularformel |
C19H45N4P |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
N-[bis(dipropylamino)-methylimino-λ5-phosphanyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C19H45N4P/c1-8-14-21(15-9-2)24(20-7,22(16-10-3)17-11-4)23(18-12-5)19-13-6/h8-19H2,1-7H3 |
InChI-Schlüssel |
CMISDFXYYTZLFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)P(=NC)(N(CCC)CCC)N(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


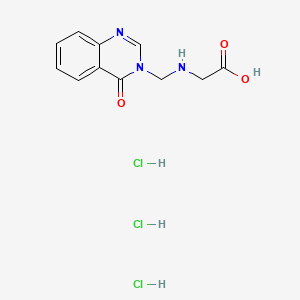
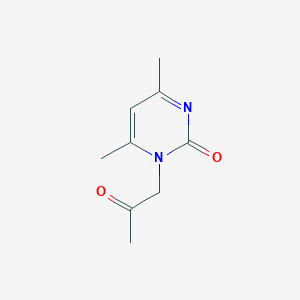

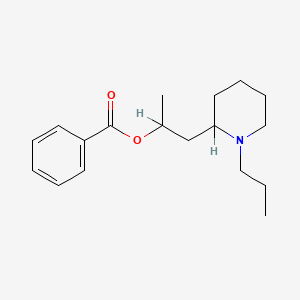
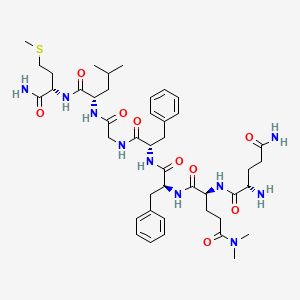
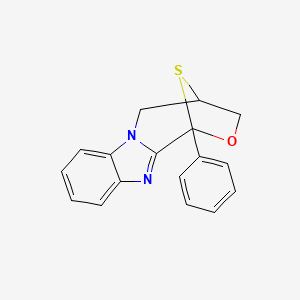
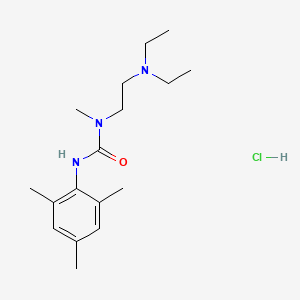
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
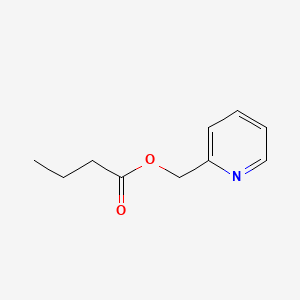
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)

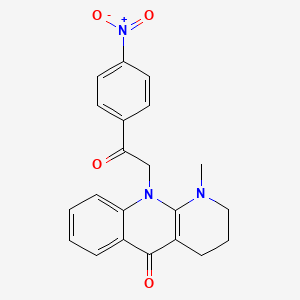
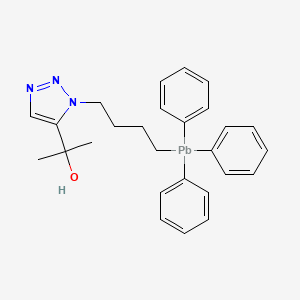
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
